molecular formula C21H21Cl2N3O3 B1258392 Fenaminstrobin(E/ZMixture)

Fenaminstrobin(E/ZMixture)

Cat. No.: B1258392
M. Wt: 434.3 g/mol
InChI Key: RBWGTZRSEOIHFD-UHZXMWPXSA-N
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Description

The compound Fenaminstrobin(E/ZMixture) is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of dichlorophenyl, methoxyimino, and N-methylacetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenaminstrobin(E/ZMixture) typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the dichlorophenyl butenylidene intermediate, followed by the introduction of the amino and oxymethyl groups. The final step involves the formation of the methoxyimino and N-methylacetamide groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound Fenaminstrobin(E/ZMixture) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

The compound Fenaminstrobin(E/ZMixture) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Fenaminstrobin(E/ZMixture) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **Fenaminstrobin(E/ZMixture) shares structural similarities with other compounds containing dichlorophenyl and methoxyimino groups.
  • Other similar compounds: include derivatives of butenylidene and N-methylacetamide.

Uniqueness

The uniqueness of Fenaminstrobin(E/ZMixture) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21Cl2N3O3

Molecular Weight

434.3 g/mol

IUPAC Name

(2Z)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide

InChI

InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20-

InChI Key

RBWGTZRSEOIHFD-UHZXMWPXSA-N

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N/OC)/C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl

Synonyms

2-propenylidene)amino)oxy)methyl)-alpha-(methoxyimino)-N-methyl-, (alpha-E)-
diclofenoxystrobin
fenaminstrobin
SYP-1620

Origin of Product

United States

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